![molecular formula C16H18FN3O3S B2700671 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine CAS No. 869075-39-8](/img/structure/B2700671.png)
1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine
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Description
1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, also known as FMPEG, is a chemical compound that belongs to the class of sulfonyl guanidines. It is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that plays a crucial role in pain perception.
Scientific Research Applications
Guanidinium-Functionalized Polymer Electrolytes
Guanidinium-functionalized polymer electrolytes have been synthesized for applications in anion exchange membranes. The precise control of cation functionality without side reactions enables direct connection of guanidinium into stable phenyl rings, offering promising materials for fuel cell applications (Kim, Labouriau, Guiver, & Kim, 2011).
Synthesis of Amino-5-arylsulfonylpyrimidines
A method for synthesizing various 4-amino-5-arylsulfonylpyrimidines via the reaction of α-(ethoxymethylene)arylsulfonylacetonitriles with guanidine has been developed. This method allows for the preparation of compounds with potential biological activities, showcasing the versatility of sulfonyl and guanidine in heterocyclic compound synthesis (Santilli, Rosenberg, Osdene, & Childress, 1971).
Sulfonamide Derivatives for PET Tracer Precursors
The synthesis of sulfonamide derivatives, such as N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, for use as precursors in fluoride chemistry for positron emission tomography (PET) tracer development, demonstrates the role of sulfonyl guanidine derivatives in advanced diagnostic research (Gebhardt & Saluz, 2012).
Comb-Shaped Poly(arylene ether sulfone)s
Research into comb-shaped poly(arylene ether sulfone)s for proton exchange membranes highlights the importance of sulfonyl and fluoro groups in creating materials with high proton conductivity, essential for fuel cell applications (Kim, Robertson, & Guiver, 2008).
Fluoro Intermediates for Herbicidal Sulfonylureas
The development of new fluoro intermediates for herbicidal sulfonylureas, involving the synthesis of pyrimidine and triazine intermediates, showcases the agricultural applications of fluorophenylsulfonyl guanidine derivatives. These compounds offer selectivity and efficacy in crop protection (Hamprecht, Mayer, Westphalen, & Walter, 1999).
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-23-14-6-2-12(3-7-14)10-11-19-16(18)20-24(21,22)15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H3,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEIOBDRYBIJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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